ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-2-25-19(24)12-5-3-4-6-14(12)20-10-11-7-18(23)26-17-9-16(22)15(21)8-13(11)17/h3-9,20-22H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJNHGMCFZLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the condensation of resorcinol with ethyl 2-amino-benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. Common reaction conditions include the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, each with distinct biological and chemical properties .
Scientific Research Applications
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and anticoagulant properties.
Industry: Utilized in the development of dyes, perfumes, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity. Its antioxidant properties are attributed to the scavenging of free radicals, preventing oxidative damage to cells .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Core Structure: Tetrahydrobenzo[b]thiophene (non-aromatic, sulfur-containing heterocycle) .
- Substituents: Ethoxy-oxoethyl amino group and 4-hydroxyphenyl moiety.
- Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with 22% yield .
- The tetrahydrobenzo[b]thiophene ring introduces sulfur, which may alter electronic properties and metabolic stability. Lower yield (22%) suggests synthetic challenges compared to coumarin derivatives.
Ethyl 4-(Dimethylamino)benzoate
- Core Structure : Simple benzoate ester .
- Substituents: Dimethylamino group at the para position.
- Applications : Used as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than methacrylate-based analogues .
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur- and nitrogen-containing heterocycle) .
- Substituents: Sulfanyl acetyl amino group and 4-methylphenyl moiety.
- Increased molecular complexity and bulkiness may reduce solubility compared to the coumarin derivative.
Physicochemical and Functional Properties
Research Findings and Implications
- Reactivity and Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin systems, suggesting that amino substituents on benzoates enhance reactivity . The target compound’s methylamino bridge may similarly improve compatibility in polymer matrices.
- Biological Potential: Coumarins are associated with antioxidant activity due to hydroxyl groups . The 6,7-dihydroxy substituents in the target compound may enhance this property compared to non-hydroxylated analogues. Thienopyrimidine derivatives (e.g., ) are explored for medicinal applications, but the coumarin core offers distinct fluorescence utility .
Solubility and Stability :
- Sulfur-containing analogues (e.g., 6o , ) may exhibit higher metabolic stability but lower aqueous solubility than the coumarin derivative.
Biological Activity
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a coumarin core, which is known for its various biological activities. Its molecular formula is with a molecular weight of approximately 289.29 g/mol. The presence of hydroxyl groups and an amine functional group contributes to its pharmacological profile.
1. Acetylcholinesterase Inhibition
One of the most significant biological activities associated with compounds containing a coumarin structure is their ability to inhibit acetylcholinesterase (AChE). This enzyme plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
- Research Findings : A study indicated that derivatives of coumarin exhibit varying degrees of AChE inhibition, with some compounds showing IC50 values as low as 2.7 µM, indicating strong inhibitory activity . The structure-activity relationship (SAR) suggests that modifications on the coumarin structure can enhance AChE inhibitory effects.
2. Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
- Mechanism : The antioxidant activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.
3. Antimicrobial Properties
Research has shown that coumarin derivatives possess antimicrobial activity against various pathogens. This property is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
- Case Study : A study highlighted the synthesis of coumarin-based compounds that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine.
- Radical Scavenging : Hydroxyl groups in the structure facilitate the donation of electrons to neutralize free radicals.
- Cell Membrane Interaction : The lipophilic nature allows interaction with cell membranes, potentially altering membrane fluidity and function.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the coumarin core (6,7-dihydroxy-2-oxo-2H-chromen-4-yl) with an ethyl benzoate derivative via reductive amination. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Use of potassium carbonate as a base facilitates esterification and minimizes side reactions .
- Temperature control : Heating at 60–80°C improves reaction kinetics but must avoid thermal degradation of the dihydroxy coumarin moiety.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis or NMR .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Steps include:
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and measure reflections up to θ ~ 25° .
- Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Troubleshooting : Address data contradictions (e.g., high Rint values) by rechecking crystal quality or applying absorption corrections .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous thermal parameters or missing electron density?
- Methodological Answer :
- Thermal parameters : Anisotropic refinement in SHELXL improves modeling of atomic displacement. Suspected disorder can be resolved using PART instructions .
- Missing density : Re-examine solvent masking or apply SQUEEZE (PLATON) to account for unresolved solvent molecules .
- Validation tools : Use CheckCIF to identify outliers in bond lengths/angles and cross-validate with spectroscopic data (e.g., IR for functional groups) .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Assay design : Use fluorescence-based assays (e.g., trypsin inhibition) due to the coumarin scaffold’s intrinsic fluorescence .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes like tyrosinase or kinases, leveraging the compound’s catechol moiety for metal coordination .
- Control experiments : Compare activity with structural analogs (e.g., methyl vs. ethyl ester derivatives) to isolate the role of the amino benzoate group .
Q. How can synthetic yields be improved while minimizing side reactions (e.g., oxidation of dihydroxy groups)?
- Methodological Answer :
- Protecting groups : Temporarily protect the 6,7-dihydroxy coumarin groups with acetyl or tert-butyldimethylsilyl (TBS) ethers during synthesis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of phenolic -OH groups .
- Post-synthesis deprotection : Use mild acidic conditions (e.g., HCl in dioxane) to avoid ester hydrolysis .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting solubility data (e.g., negative values in solubility assays)?
- Methodological Answer :
- Contextualize measurements : Negative values may indicate experimental error (e.g., incomplete dissolution) or non-ideal solvent interactions. Repeat assays in multiple solvents (water, DMSO, ethanol) .
- Quantitative analysis : Apply the Hansen solubility parameters (HSP) to predict solvent compatibility .
- Statistical rigor : Use Grubbs’ test to identify outliers in replicate measurements .
Comparative & Functional Studies
Q. What are the advantages of using this compound over structurally similar coumarin derivatives in photophysical studies?
- Methodological Answer :
- Fluorescence quantum yield : The dihydroxy and amino benzoate groups enhance intramolecular charge transfer (ICT), increasing Stokes shift and reducing self-quenching .
- Comparative benchmarks : Compare with methyl or benzyl esters to assess how alkyl chain length affects photostability and solubility .
Tables for Key Parameters
| Parameter | Optimal Value/Range | Evidence Source |
|---|---|---|
| Crystallographic R-factor | < 0.05 (for high-resolution) | |
| Synthetic yield | 60–75% (unoptimized) | |
| Melting point | 220–225°C (decomposes) | |
| Fluorescence λem | 450–470 nm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
